molecular formula C6H9BrO3 B1365987 Methyl 5-bromo-4-oxopentanoate CAS No. 53856-93-2

Methyl 5-bromo-4-oxopentanoate

Cat. No. B1365987
CAS RN: 53856-93-2
M. Wt: 209.04 g/mol
InChI Key: AUQDWNOSVDUIAT-UHFFFAOYSA-N
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Patent
US09051300B2

Procedure details

30 ml of trimethylsilyldiazomethane (2 M solution in diethyl ether) was added drop wise to a solution of 3-carbomethoxy propionylchloride (3.75 g, 30.5 mmol) in acetonitrile (75 ml) over a period of 10 mins at room temperature. The mixture was then stirred for 1 h. The reaction was cooled to 0° C. and 10g of 33% HBr in acetic acid was added slowly over 20 min, then the reaction was warmed to room temperature and stirred for 16 h. The solvent was removed in vacuo without heating and the residue was dissolved in ethyl acetate (100 ml), washed with 50 ml of saturated sodium bicarbonate solution and then 50 ml of brine. The organics were passed through a phase separator to remove any water and the solvent removed in vacuo. The resultant crude material was purified by kuglerhor distillation under reduced pressure (˜3 mbar, 150° C.) to give 5-bromo-4-oxo-pentanoic acid methyl ester (7g).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si](C=[N+]=[N-])(C)C.[C:8]([CH2:12][CH2:13][C:14](Cl)=[O:15])([O:10][CH3:11])=[O:9].[BrH:17]>C(#N)C.C(O)(=O)C>[CH3:11][O:10][C:8](=[O:9])[CH2:12][CH2:13][C:14](=[O:15])[CH2:1][Br:17]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
3.75 g
Type
reactant
Smiles
C(=O)(OC)CCC(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
without heating
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with 50 ml of saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
to remove any water
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resultant crude material was purified by kuglerhor distillation under reduced pressure (˜3 mbar, 150° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CCC(CBr)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.